molecular formula C57H64N12O9S B612452 G 蛋白拮抗剂 CAS No. 143675-79-0

G 蛋白拮抗剂

货号: B612452
CAS 编号: 143675-79-0
分子量: 1093.27
InChI 键: WSYRBHQWMXTCHQ-SFIKJRKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

G Protein Antagonists are substances that inhibit the activation of G proteins. They are often hydrophobic peptides that compete with receptors for G protein binding . The G Protein Antagonist has an empirical formula of C57H64N12O9S and a molecular weight of 1093.26 . It inhibits the activation of Gαi or Gαo by M2 muscarinic cholinergic receptor .


Synthesis Analysis

The synthesis of G Protein Antagonists involves complex biochemical processes. Computational insights into the possible underlying molecular mechanism of different signaling properties of two catechol and two non-catechol D1R agonists that are either G protein biased or signaling-balanced have been provided through Gaussian accelerated molecular dynamics (GaMD) simulations .


Molecular Structure Analysis

The molecular structure of G Protein Antagonists is complex. The G αq preference in ADGRF1 may derive from tighter packing at the conserved F569 of the tethered agonist (TA), altering contacts between TM helix I and VII, with a concurrent rearrangement of TM helix VII and helix VIII at the site of G recruitment .


Chemical Reactions Analysis

The chemical reactions involving G Protein Antagonists are complex and involve interactions with various compounds. For instance, the inhibition of receptor-stimulated GTPase activity by various compounds was expressed relative to the activity in the absence of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of G Protein Antagonists include their molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .

科学研究应用

  1. 组胺 H3 受体拮抗剂:组胺 H3 受体等 G 蛋白偶联受体在开发用于治疗过敏和胃溃疡的药物中至关重要。H3 受体的发现因其作为药物靶点的潜力而引起了极大的兴趣。最近的分子生物学方法使 H3 受体研究焕发了生机,暗示了它们作为下一代组胺能药物的潜在突破(Celanire 等,2005 年)

  2. G 蛋白偶联受体配体的开发:已经创建了一个多用途组合肽库 (MUPL),用于研究跨膜蛋白(如 G 蛋白偶联受体)与配体之间的相互作用。这种方法避免了信号干扰并实现了多个独立测试,从而发现了新的配体(Jayawickreme 等,1994 年)

  3. 直接的 G 蛋白靶向:已经鉴定了直接靶向 G 蛋白的拮抗剂,其作用不同于受体拮抗剂所实现的作用。这些 G 蛋白拮抗剂可能作为潜在的药物靶点,为药物治疗提供了新的途径(Freissmuth 等,1999 年)

  4. 食欲素系统和癌症:涉及 G 蛋白偶联受体的食欲素系统在觉醒和包括癌症在内的各种疾病中发挥着作用。正在探索选择性食欲素系统拮抗剂的临床验证,特别是用于治疗失眠和发作性睡病(Boss & Roch,2017 年)

  5. 肿瘤靶向中的放射拮抗剂:G 蛋白偶联受体拮抗剂已用于肿瘤定位和治疗的放射性标记。例如,基于缩胆囊素的拮抗剂已显示出针对 GRPR 阳性肿瘤的优异靶向特性,这对于影像和放射治疗可能是有利的(Mansi 等,2009 年)

  6. 癌症中的 Gq 抑制剂:Gq 亚家族的选择性抑制剂已成为研究 Gq 介导信号传导的有价值的工具。它们的开发可以扩展对 G 蛋白信号传导的了解,并协助发现涉及 G 蛋白的疾病(包括各种癌症)的药物(Zhang 等,2020 年)

  7. 肿瘤学中的 G 蛋白偶联受体:GPCR(包括其抑制剂)在癌症进展中发挥作用。使用小分子和肽作为受体拮抗剂或反激动剂在抗肿瘤治疗中显示出前景。也正在探索开发靶向 GPCR 的人源化单克隆抗体用于癌症治疗(Lappano & Maggiolini,2017 年)

  8. 与 G 蛋白 Alpha 亚基相互作用的药物:与 G 蛋白 Alpha 亚基相互作用的化合物可以模拟或阻断受体-G 蛋白相互作用。这些相互作用为设计特定的刺激性或抑制性配体提供了潜力,从而深入了解 G 蛋白功能和潜在的治疗剂(Chahdi 等,1998 年)

  9. G 蛋白偶联受体作为癌症靶点:GPCR 调节关键的生物过程,并与癌症的发生和进展有关。靶向这些受体的选择性配体的开发可以提供新颖有效的癌症疗法。目前的研究正在探索其在各种实体癌中的潜力(Liu 等,2016 年)

作用机制

Target of Action

G Protein Antagonists primarily target G protein-coupled receptors (GPCRs) . GPCRs are the largest and most diverse group of membrane receptors in eukaryotes, mediating a wide variety of physiological functions . They detect molecules outside the cell and activate cellular responses . They are coupled with G proteins, which can be subgrouped into four major functional types: G αs, G αi/o, G αq/11, and G 12/13 .

Mode of Action

The mode of action of G Protein Antagonists involves interaction with their targets, leading to changes in the cell . When an antagonist binds to the GPCR, it prevents the receptor from interacting with G proteins, thereby inhibiting the activation of the G protein . This prevents the G protein’s α subunit from exchanging GDP for GTP, which is a crucial step in the activation of intracellular signaling proteins .

Biochemical Pathways

The biochemical pathways affected by G Protein Antagonists are primarily those involving GPCRs and their associated G proteins . GPCRs typically activate different classes of heterotrimeric G proteins in response to agonist binding . When an antagonist is present, these pathways are inhibited, preventing the downstream effects that would normally occur upon gpcr activation . For example, the cAMP signal pathway and the phosphatidylinositol signal pathway, two principal signal transduction pathways involving GPCRs, can be affected .

Pharmacokinetics

The pharmacokinetics of G Protein Antagonists can vary depending on the specific compound. A study on hd-6277, a selective agonist of g-protein-coupled receptor 40, showed that the drug was well absorbed over all doses under fasting conditions and systemic exposure increased in a dose-dependent manner . The drug was eliminated rapidly with a terminal elimination half-life of 0.862–2.50 h, and excreted little in human excreta .

Result of Action

The result of the action of G Protein Antagonists is the inhibition of the normal cellular responses that would occur upon activation of the targeted GPCRs . By preventing the activation of G proteins, these antagonists can inhibit a variety of physiological responses, ranging from sensory perception to hormonal regulation .

Action Environment

The action of G Protein Antagonists can be influenced by various environmental factors. For instance, the cellular environment can have a profound effect on GPCR function and regulation . Membrane phospholipids, sphingolipids, glycolipids, and sterols, particularly cholesterol, can influence membrane fluidity and GPCR function . Furthermore, GPCRs and their cognate G-proteins are present and functional at a number of intracellular sites such as the endoplasmic reticulum, nuclear membranes, vesicles, mitochondria, and in the nucleoplasm .

未来方向

The future of G Protein Antagonists lies in the development of selective ligands that specifically target GPER. These ligands have been developed and may soon serve as pharmacological agents for treating human disease . Additional methodologies for targeting GPER may also include direct blockade of G-proteins, the development of biased agonists, and therapeutic antibodies .

生化分析

Biochemical Properties

G Protein Antagonists interact with a variety of enzymes, proteins, and other biomolecules. The interaction between G Protein Antagonists and GPCRs is one of the earliest receptor-mediated events . The binding of G Protein Antagonists to GPCRs regulates a variety of physiological and pathological responses .

Cellular Effects

G Protein Antagonists have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The interaction between G Protein Antagonists and GPCRs can modulate the binding of the poorly hydrolysable GTP analog to the Gα-protein subunit .

Molecular Mechanism

The mechanism of action of G Protein Antagonists involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of G Protein Antagonists to GPCRs promotes the GDP/GTP exchange on Gα subunits .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of G Protein Antagonists can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of G Protein Antagonists vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

G Protein Antagonists are involved in various metabolic pathways. They interact with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

G Protein Antagonists are transported and distributed within cells and tissues. They interact with transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

The subcellular localization of G Protein Antagonists and their effects on activity or function are crucial aspects of their biochemical properties. This includes any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

属性

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYRBHQWMXTCHQ-SFIKJRKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H64N12O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745572
Record name 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1093.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143675-79-0
Record name 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

ANone: G protein antagonists are molecules that interfere with the signaling pathways of G proteins, a family of proteins crucial for transducing signals from a variety of cell surface receptors known as G protein-coupled receptors (GPCRs). These antagonists typically bind to G proteins, preventing them from interacting with activated GPCRs or downstream effector molecules, ultimately inhibiting the cellular response.

A: Suramin and its analogues, such as NF449 and NF503, act as G protein antagonists by inhibiting the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the G protein alpha subunit. This exchange is the rate-limiting step in G protein activation. [, ]

A: Yes, research has led to the development of G protein antagonists with selectivity for specific subtypes. For instance, NF503 and NF449 demonstrate selectivity for the Gsα subunit. These compounds effectively inhibit the coupling of β-adrenergic receptors to Gs, while minimally affecting Gi/Go- and Gq-coupled receptors like the A1-adenosine and angiotensin II receptors, respectively. [] On the other hand, NF023 displays selectivity for Giα-1 and Goα subunits. []

ANone: G proteins are involved in a wide range of cellular processes, and G protein antagonists have been shown to modulate several of them. Examples include:

  • Cell migration: GnRH-(1-5), a cleavage product of gonadotropin-releasing hormone (GnRH), has been shown to inhibit cell migration in immortalized GnRH-secreting GN11 cells by binding to G protein-coupled receptor 173 (GPR173). Treatment with a generic G protein antagonist abolished this inhibitory effect, indicating the involvement of a G protein-dependent mechanism. [] Similarly, CXCL12, a chemokine, has been found to inhibit the migration of oligodendrocyte precursor cells towards growth factors, and this effect is blocked by a G protein antagonist. []
  • Cell differentiation: CXCL12 has also been shown to promote the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, and this effect is also blocked by a G protein antagonist. []
  • Hormone release: The effects of progesterone (P4) on gallbladder muscle cells were investigated, and it was found that high levels of caveolar cholesterol inhibited the P4-induced changes in G protein levels, specifically the downregulation of Gi3 and upregulation of Gs protein. This inhibition was reversed by treatment with a G protein antagonist, GDP-βS. []
  • Smooth muscle contraction: Acetylcholine (ACh) and endothelin (ET)-1 induce contraction of airway smooth muscle by increasing sensitivity to intracellular Ca2+ concentration ([Ca2+]). This effect was studied in porcine tracheal smooth muscle, and it was found that the G protein antagonist 2A (GP Ant-2A) inhibited contractile responses to both ACh and ET-1, suggesting the involvement of Gq and Gi proteins in the process. [, ] Similarly, in another study, the G protein antagonist, N-ethylmaleimide, was found to prevent the modulating effects of both ATP and adenosine on acetylcholine release in the neuromuscular synapse. []

ANone: Certainly, here are additional examples of G protein antagonists and their respective targets:

  • Pertussis toxin: This toxin specifically targets Gi/Go proteins by ADP-ribosylating the α subunit, preventing their interaction with receptors. [, , , ] It has been extensively used to study Gi/Go protein signaling pathways. For example, pertussis toxin has been shown to inhibit the activation of adenylyl cyclase by the zona pellucida in mouse sperm, suggesting that the zona pellucida stimulates adenylyl cyclase activity through a Gi protein-mediated pathway. [] In another study, pertussis toxin blocked the inhibitory effect of ethanol on neural crest cell development, suggesting that the proapoptotic effects of ethanol on neural crest cells are mediated by Gαi/o protein activation. []
  • Gallein: This commercially available G-protein antagonist has been recently identified as a dual-specificity inhibitor against two families of polyphosphate kinase (PPK) enzymes in Pseudomonas aeruginosa. [] This finding suggests that gallein may serve as a potential therapeutic agent against this bacterium and highlights the diverse targets of G-protein antagonists.
  • GDPβS: This non-hydrolyzable GDP analog competes with GTP for binding to G proteins, maintaining them in an inactive state. [, , ]
  • U73122: This compound inhibits phospholipase C (PLC), an enzyme often activated downstream of Gq proteins. [, , , , ] It has been used to study the involvement of Gq-PLC signaling pathways in various cellular responses.

ANone: Given their ability to modulate diverse cellular processes, G protein antagonists hold promise as therapeutic agents for various conditions, including:

  • Cancer: Inhibiting G protein signaling pathways involved in tumor cell proliferation, migration, and angiogenesis has emerged as a potential strategy for cancer therapy. For example, inhibiting RhoA, a small G protein downstream of Gq, has been shown to suppress pancreatic cancer cell growth and metastasis. []
  • Inflammation: G protein antagonists targeting specific G protein subtypes involved in inflammatory responses could offer therapeutic benefits in inflammatory diseases. For instance, blocking Gq signaling has been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). []
  • Cardiovascular diseases: G protein antagonists modulating cardiac muscle contractility and vascular tone could be beneficial in treating conditions like hypertension and heart failure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。